TMP195 is a synthetic, potent, and selective inhibitor of class IIa HDACs. [, , , , , , ] HDACs are a family of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to transcriptional repression. [, , ] Class IIa HDACs, including HDAC4, HDAC5, HDAC7, and HDAC9, are involved in various cellular processes, including cell growth, differentiation, and inflammation. [, , , ] TMP195 specifically inhibits the activity of class IIa HDACs, leading to the activation of downstream target genes and modulation of cellular functions. [, , ]
Synthesis Analysis
Direct Synthesis: This method involves reacting a bromodifluoromethyloxadiazole precursor with cesium 18F-fluoride (Cs18F) to generate 18F-labeled trifluoromethyloxadiazole (18F-TFMO), followed by further synthetic steps to produce 18F-labeled TMP195 (18F-TMP195). [] This approach allows for the creation of radiolabeled TMP195 for both therapeutic and molecular imaging applications.
Multi-step Synthesis: While specific details are not elaborated upon, studies mention a multi-step synthesis of TMP195. [] This suggests alternative synthetic pathways exist, potentially involving different starting materials and reaction conditions.
Mechanism of Action
TMP195 exerts its effects by selectively inhibiting class IIa HDACs, thereby preventing the removal of acetyl groups from lysine residues on histones and other proteins. [, , , ] This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene transcription. [, ] The specific downstream effects of TMP195 vary depending on the cell type and context but generally involve the modulation of gene expression related to cell growth, differentiation, inflammation, and immune response. [, , , , , , , , , , , ]
Applications
Cancer Research: TMP195 has demonstrated anti-tumor effects in several cancer models, including breast cancer, [, , , ] colorectal cancer, [, ] and leiomyosarcoma. [] Its anti-tumor effects are attributed to various mechanisms, such as inducing apoptosis in multidrug-resistant cancer cells, [] promoting anti-tumor macrophage polarization, [, , , ] and enhancing the efficacy of chemotherapy and immunotherapy. [, ]
Acute Kidney Injury: Research suggests TMP195 might offer protection against sepsis-induced acute kidney injury by reducing renal tubular cell apoptosis and inflammation. []
Atherosclerosis: Studies indicate TMP195 attenuates atherosclerotic plaque formation and vulnerability by inhibiting HDAC9, thereby reducing endothelial activation and leukocyte recruitment. []
Skeletal Muscle Differentiation: TMP195 has shown potential in mitigating alcohol-induced impairment of skeletal muscle stem cell differentiation by restoring myogenic gene expression and promoting myoblast fusion. []
Immune Modulation: Research suggests that TMP195 can modulate the immune response by influencing macrophage polarization, enhancing cytotoxic T-lymphocyte activity, and affecting cytokine production. [, , ]
Molecular Imaging: The successful synthesis of 18F-TMP195 has paved the way for its use as a PET imaging agent to study class IIa HDACs in vivo, particularly in pancreatic cancer. [] This application holds promise for diagnosing and monitoring disease progression and treatment response.
Related Compounds
Trifluoromethyloxadiazole (TFMO)
Compound Description: Trifluoromethyloxadiazole (TFMO) is a chemical group that exhibits high selectivity for class IIa histone deacetylases (HDACs) and has been investigated for radiolabeling with F-18 for potential use in positron emission tomography (PET) imaging. []
Relevance: TFMO is a key structural moiety found within TMP195 and is responsible for its selectivity towards class IIa HDACs. Researchers have explored radiolabeling TFMO itself with F-18, highlighting its importance as a pharmacophore for targeting class IIa HDACs. TMP195, containing the TFMO moiety, was subsequently developed and successfully radiolabeled with F-18 (18F-TMP195) for potential use in PET imaging of pancreatic cancer. []
18F-TMP195
Compound Description: 18F-TMP195 is a radiolabeled analog of TMP195, incorporating the positron-emitting isotope fluorine-18 (18F). This modification enables its use as a radiotracer for PET imaging of class IIa HDACs in vivo. [, ]
Relevance: 18F-TMP195 is a directly radiolabeled derivative of TMP195, designed for in vivo imaging of class IIa HDAC expression. Studies demonstrated selective uptake of 18F-TMP195 in pancreatic ductal adenocarcinoma (PDAC) cells compared to normal pancreatic cells, and its accumulation in tumor tissue was confirmed through PET imaging in mice. This highlights 18F-TMP195's potential as a diagnostic tool for visualizing and monitoring class IIa HDACs in cancers like PDAC. [, ]
Suberoylanilide hydroxamic acid (SAHA)
Compound Description: Suberoylanilide hydroxamic acid (SAHA), also known as vorinostat, is a non-specific histone deacetylase (HDAC) inhibitor that targets both class I and II HDACs. It has been approved for the treatment of cutaneous T-cell lymphoma. []
Relevance: SAHA serves as a comparative control to highlight the class IIa HDAC selectivity of TMP195. Unlike TMP195, which specifically binds to class IIa HDACs, SAHA exhibits broad inhibitory activity against multiple HDAC classes. Studies comparing TMP195 and SAHA showed that only TMP195 effectively blocked the uptake of 18F-TMP195 in PDAC cells, confirming the selective targeting of TMP195 to class IIa HDACs. []
TMP269
Compound Description: TMP269 is a selective class IIa histone deacetylase (HDAC) inhibitor, structurally related to TMP195. It has been shown to activate NF-E2–related factor 2 (NRF2)-mediated transcription by suppressing the enzymatic activity of HDAC5 in cardiomyocytes. []
Relevance: TMP269 shares a similar structural scaffold and class IIa HDAC inhibitory activity with TMP195. Both compounds exemplify the potential of selective class IIa HDAC inhibitors for therapeutic intervention in various diseases, including cancer and cardiovascular diseases. Notably, both TMP195 and TMP269 have been identified as potential activators of the NRF2 pathway, a critical regulator of cellular antioxidant responses, suggesting a common mechanism of action. []
MC1568
Compound Description: MC1568 is a selective inhibitor of class IIa histone deacetylases (HDACs). []
Relevance: Similar to TMP195, MC1568 demonstrates selectivity for inhibiting class IIa HDACs. This shared target specificity suggests that MC1568 could potentially exhibit overlapping biological effects with TMP195, particularly in the context of modulating gene expression and cellular processes regulated by class IIa HDACs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ONO-4059 is an inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = 2.2 nM). It is selective for BTK over LCK, LYN, and Fyn at 1 µM. ONO-4059 inhibits B cell proliferation and activation in vitro and reduces tumor growth in a TMD8 mouse xenograft model. Tirabrutinib, also known as ONO-4059 and GS-4059, is a potent and orally active Bruton agammaglobulinemia tyrosine kinase (BTK) in hibitor. Upon administration, ONO-4059 covalently binds to BTK within B cells, thereby preventing B-cell receptor signaling and impeding B-cell development. As a result, this agent may inhibit the proliferation of B-cell malignancies. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.
Tirasemtiv is an activator of the fast skeletal troponin complex. It selectively binds to purified fast skeletal troponin complex (Kd = 40 nM) over slow skeletal (Kd = 3,800 nM) and cardiac troponin complexes. Tirasemtiv (20 μM) slows the rate of calcium release from the fast skeletal troponin complex. It increases the ATPase activity of isolated rabbit fast skeletal myofibrils at a fixed calcium concentration (EC50 = 390 nM) and sensitizes skinned fast skeletal muscle fibers isolated from human and rabbit to calcium in a concentration-dependent manner. Tirasemtiv increases in situ extensor digitorum longus (EDL) muscle force and forelimb grip strength in a rat model of myasthenia gravis. It also increases forelimb grip strength, grid hang test performance, and rotarod performance in a mouse model of amyotrophic lateral sclerosis (ALS) when administered at a dose of 10 mg/kg. A small-molecule fast-skeletal-troponin activator Tirasemtiv, also known as CK2017357, is a novel skeletal muscle activator or Troponin Activator. Tirasemtiv slows the rate of calcium release from troponin, thus sensitizing fast skeletal muscle fibers to calcium. Tirasemtiv demonstrated increases in skeletal muscle force in response to neuronal input and delays in the onset and reductions in the degree of muscle fatigue.
Tiratricol is a metabolite of 3,3',5-triiodo-L-thyronine and an agonist of the thyroid hormone receptors TRα and TRβ (EC50s = 1.81 and 4.13 nM, respectively, in reporter assays). In vivo, tiratricol (50 or 400 ng/g) stimulates cerebellar Purkinje cell dendritogenesis and cortical myelination in Mct8/Oatp1c1 double knockout mice. It reduces goiter induced by methimazole in rats when administered at a dose of 25 μg per animal. Tiratricol also decreases toll-like receptor 2 (TLR2) levels and the phosphorylation of Akt and MAPK in HEK-Blue™ cells expressing human TLR2 and reduces liver tissue necrosis in a mouse model of hepatitis induced by concanavalin A.4. Tiratricol, also known as TRIAC or triiodothyroacetic acid, is a thyroid hormone analogue. Triiodothyroacetic acid is also a physiologic thyroid hormone that is present in the normal organism in low concentrations. Tiratricol has also been widely marketed, under various trade names, as a weight loss aid. In 1999 and 2000, the United States Food and Drug Administration and Health Canada both issued warnings to the public regarding the use of dietary supplements containing tiratricol.
Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time. Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME.
Tirofiban is a non-peptide tyrosine derivative, with anticoagulant activity. Upon administration, tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. This prevents the GP IIb/IIIa receptor complex-mediated activation of adenylyl cyclase. This results in decreased levels of cAMP, interferes with the platelet membrane function and subsequent platelet-platelet interaction, prevents the release of platelet granule constituents and prolongs bleeding time. Tirofiban, also known as agrastat or L-700462tirofiban, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Tirofiban is a drug which is used for treatment, in combination with heparin, of acute coronary syndrome, including patients who are to be managed medically and those undergoing ptca or atherectomy. Tirofiban exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tirofiban has been detected in multiple biofluids, such as urine and blood. Within the cell, tirofiban is primarily located in the membrane (predicted from logP). In humans, tirofiban is involved in the tirofiban action pathway. Tirofiban is a member of the class of piperidines that is L-tyrosine in which a hydrogen attached to the amino group is replaced by a butylsulfonyl group and in which the hydrogen attached to the phenolic hydroxy group is replaced by a 4-(piperidin-4-yl)butyl group. It has a role as a fibrin modulating drug, a platelet glycoprotein-IIb/IIIa receptor antagonist and an anticoagulant. It is a member of piperidines, a sulfonamide and a L-tyrosine derivative.
Chymopapain, also known as tiron or bax 1526, belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring. Chymopapain is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, chymopapain is primarily located in the cytoplasm. Outside of the human body, chymopapain can be found in fruits and papaya. This makes chymopapain a potential biomarker for the consumption of these food products. A cysteine endopeptidase isolated from papaya latex. Preferential cleavage at glutamic and aspartic acid residues. EC 3.4.22.6.